3-bromo-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide
Description
Properties
IUPAC Name |
3-bromo-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O/c1-16-14-22(20-12-5-6-13-21(20)25-16)26(19-10-3-2-4-11-19)23(27)17-8-7-9-18(24)15-17/h2-13,15-16,22,25H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOANDILHCHPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by bromination and subsequent coupling with a benzamide derivative.
Preparation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Bromination: The tetrahydroquinoline intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Benzamide: The brominated tetrahydroquinoline is coupled with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-bromo-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its tetrahydroquinoline core.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrahydroquinoline core can mimic natural substrates or inhibitors, while the benzamide group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Halogen Effects : Bromine (van der Waals radius: 1.85 Å) at the 3-position in the target compound provides greater steric hindrance and electronegativity compared to chlorine (1.75 Å) in the 4-chloro analog . This may influence binding affinity in biological systems or crystallization behavior.
Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous tetrahydroquinoline derivatives, such as BiCl3-catalyzed multi-component reactions (e.g., imine Diels-Alder) or acid-mediated condensations .
Functional Group Diversity : The inclusion of electron-donating groups (e.g., trimethoxy in ) versus electron-withdrawing halogens alters electronic density, impacting reactivity and intermolecular interactions.
Crystallographic and Computational Insights
For example, N-(3-bromophenyl)-3,4,5-trimethoxybenzamide crystallizes in a monoclinic system with specific torsion angles between aromatic rings , suggesting similar analyses could reveal the target compound’s spatial arrangement.
Biological Activity
3-bromo-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is a synthetic compound that belongs to the class of benzamides. Its unique structure combines a bromine atom with a tetrahydroquinoline moiety, which is of significant interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 344.25 g/mol. The structure features:
- A bromine atom at the 3-position.
- A phenyl group attached to the nitrogen atom.
- A tetrahydroquinoline moiety that enhances its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects.
Pharmacological Properties
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
- Antimicrobial Effects : Research suggests that this compound possesses antibacterial properties. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : The compound may also have neuroprotective properties. Studies have indicated that it can mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.
The exact mechanism of action of this compound is still under investigation. However, it is believed to interact with various molecular targets:
- Receptor Modulation : The compound may bind to specific receptors involved in apoptosis and cell survival.
- Enzyme Inhibition : It could inhibit enzymes associated with cancer progression or microbial growth.
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, indicating its potential as an antimicrobial agent.
Data Table: Biological Activity Summary
Q & A
Q. How can researchers optimize the synthesis of 3-bromo-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while toluene may improve selectivity for amide bond formation .
- Temperature control : Reactions involving tetrahydroquinoline scaffolds often require reflux conditions (80–120°C) to ensure complete cyclization .
- Catalyst use : Palladium-based catalysts or Lewis acids (e.g., ZnCl₂) may accelerate bromine substitution or coupling reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) are effective for isolating the final product .
Table 1 : Example Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF/Toluene (1:1) | Maximizes coupling | |
| Temperature | 110°C (reflux) | Ensures cyclization | |
| Catalyst | Pd(OAc)₂ (5 mol%) | Accelerates substitution | |
| Reaction Time | 12–18 hours | Balances completion/side reactions |
Q. What analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituents on the tetrahydroquinoline and benzamide moieties. Aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 1.2–2.5 ppm) are diagnostic .
- 2D NMR (COSY, HSQC) resolves connectivity in crowded regions, such as the tetrahydroquinoline ring .
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 449.08) and detects bromine isotopic patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the bromobenzamide group relative to the tetrahydroquinoline core .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known interactions with tetrahydroquinoline derivatives (e.g., kinases, GPCRs) .
- Assay Types :
- Enzyme Inhibition : Use fluorogenic substrates to measure IC₅₀ values (e.g., kinase assays with ATP analogs) .
- Cell Viability : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays to assess antiproliferative effects .
- Positive Controls : Compare with structurally similar bioactive compounds (e.g., 4-bromo analogs) to establish baseline activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data for this compound?
- Methodological Answer :
- Modular Synthesis : Prepare derivatives with variations in bromine position, methyl group substitution, or phenyl ring substituents .
- Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, steric bulk) with bioactivity profiles .
- Case Study : If anti-inflammatory activity varies across studies, compare the compound’s solubility (via HPLC logD measurements) and membrane permeability (Caco-2 assays) to identify confounding factors .
Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to model binding poses in CYP3A4/CYP2D6 active sites, focusing on hydrophobic interactions with the tetrahydroquinoline core .
- Metabolic Stability Assays : Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS. Low stability suggests rapid metabolism at the bromobenzamide group .
- Reactive Intermediate Trapping : Add glutathione (GSH) to detect electrophilic metabolites formed via oxidative debromination .
Q. How can researchers resolve contradictions in NMR spectral data caused by rotameric equilibria?
- Methodological Answer :
- Variable Temperature (VT) NMR : Acquire spectra at 25°C and 60°C. Sharpening of split peaks at higher temperatures confirms rotameric averaging .
- DFT Calculations : Optimize rotamer geometries at the B3LYP/6-31G* level to predict relative energies and populations .
- Dynamic NMR (DNMR) : Analyze line-shape changes to estimate activation energy barriers for rotation (e.g., ΔG‡ for amide bond rotation) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding this compound’s solubility in aqueous buffers?
- Methodological Answer :
- pH-Dependent Solubility : Measure solubility across pH 3–10 (e.g., using shake-flask method). The tetrahydroquinoline’s basic nitrogen (pKa ~8.5) increases solubility in acidic buffers .
- Counterion Effects : Compare hydrochloride vs. free base forms. Hydrochloride salts typically exhibit higher aqueous solubility .
- Aggregation Studies : Perform dynamic light scattering (DLS) to detect nanoaggregates, which may lead to underestimation of solubility in DMSO stock solutions .
Advanced Experimental Design
Q. How can in silico toxicology models guide the prioritization of derivatives for preclinical testing?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, hERG inhibition, and Ames mutagenicity risks. Prioritize derivatives with low hERG binding scores (IC₅₀ > 10 µM) .
- Metabolite Prediction : Run GLORYx or BioTransformer to identify potential toxic metabolites (e.g., reactive quinone-imine species from oxidative metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
